molecular formula C8H5N3 B8256678 4-Ethynylphenyl azide

4-Ethynylphenyl azide

Cat. No. B8256678
M. Wt: 143.15 g/mol
InChI Key: FZPDUYFFDCHJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynylphenyl azide is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Plasmon Catalysis

Guselnikova et al. (2019) explored the use of plasmon catalysis, specifically surface plasmon-polariton waves, for initiating azide-alkyne cycloaddition (AAC). In their study, a gold grating functionalized with 4-ethynylbenzenediazonium was used, and the surface-grafted 4-ethynylphenyl groups were activated plasmonically to react with 4-azidobenzoic acid. This research represents a novel approach to using plasmon-active materials in chemical reactions (Guselnikova et al., 2019).

Electrochemical Oxidation and Synthesis

Mehrdadian et al. (2021) investigated the electrochemical oxidation of 4-ethynylaniline, leading to the synthesis of diazine compounds. They found that the oxidation product of 4-ethynylaniline is unstable under certain conditions and can be used to synthesize 1,2-bis(4-ethynylphenyl)diazene. Their study demonstrates the electrochemical method's green credentials for synthesizing such compounds (Mehrdadian et al., 2021).

Preparation of Isochroman-Imines and Triazoles

Ren et al. (2017) described a convenient method for preparing 4-diazoisochroman-3-imines using a copper-catalyzed cascade reaction involving (2-ethynylphenyl)-methanols and sulfonyl azides. This process efficiently produced 3,5-dihydroisochromeno[3,4-d][1,2,3]-triazoles, showing the versatility of 4-ethynylphenyl compounds in synthesizing cyclic compounds (Ren et al., 2017).

Fluorescence Derivatization for Chromatographic Analysis

Maeda et al. (2014) developed a pre-column fluorescence derivatization method for chromatographic analysis using a specific cycloaddition reaction between an alkyne and an azide. They synthesized a fluorescent alkyne, 2-(4-ethynylphenyl)-4,5-diphenyl-1H-imidazole (DIB-ET), to determine zidovudine in plasma samples. This method highlights the use of 4-ethynylphenyl derivatives for sensitive and selective compound determination (Maeda et al., 2014).

Polymer Synthesis and Functionalization

Smeets et al. (2011) demonstrated the use of 4-ethynylphenyl azide in the synthesis and functionalization of polythiophenes. They prepared polythiophenes with various end groups, including azide and ethynylene, and subsequently used them in a click reaction to produce a conjugated block copolymer. This work illustrates the application of 4-ethynylphenyl azide in polymer chemistry (Smeets et al., 2011).

properties

IUPAC Name

1-azido-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-3-5-8(6-4-7)10-11-9/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPDUYFFDCHJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-ethynylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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